molecular formula C13H9ClFN3O3 B8090913 Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate

Cat. No.: B8090913
M. Wt: 309.68 g/mol
InChI Key: YOASGMBKDZGKTN-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate is a chemical compound with the molecular formula C13H9ClFN3O3 and a molecular weight of 309.68 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a methyl ester group and a benzamido group containing chlorine and fluorine atoms. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation: Oxidized derivatives of the pyrazine ring or benzamido group.

    Reduction: Reduced forms of the compound, potentially altering the pyrazine ring or benzamido group.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate: Similar compounds include other pyrazine derivatives with different substituents on the benzamido group or the pyrazine ring.

    Methyl 3-(5-bromo-2-fluorobenzamido)pyrazine-2-carboxylate: A similar compound with a bromine atom instead of chlorine.

    Methyl 3-(5-chloro-2-methylbenzamido)pyrazine-2-carboxylate: A similar compound with a methyl group instead of fluorine.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzamido group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to other similar compounds .

Properties

IUPAC Name

methyl 3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O3/c1-21-13(20)10-11(17-5-4-16-10)18-12(19)8-6-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOASGMBKDZGKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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